Tebufenpyrad disrupts the normal functioning of insect nerves by affecting sodium channels. Understanding this mechanism in detail can help researchers develop new and more targeted insecticides. Studies using radiolabeled Tebufenpyrad have been conducted to track its movement within insects and pinpoint its specific interaction with nerve cells [1]. This knowledge is crucial for designing future insecticides with improved efficacy and reduced risk of resistance development.
*Source: [1] Insecticidal Activity and Biochemical Properties of New Acaricide, Tebufenpyrad (PDF) by M. Saito et al. ()
The widespread use of any insecticide can lead to the emergence of resistant insect populations. Tebufenpyrad, despite its effectiveness, is no exception. Scientific research plays a vital role in monitoring resistance development and identifying resistance mechanisms. Studies have employed Tebufenpyrad to investigate the genetic basis of resistance in various insect pests, such as mites and thrips [2, 3]. This research helps predict the potential for resistance development and develop strategies to delay or prevent it.
*Source: [2] Characterization of Resistance to Tebufenpyrad and Pyridaben in Two-Spotted Spider Mite (Tetranychus urticae Koch) by A. R. Khan et al. ()*Source: [3] Development of Resistance to Tebufenpyrad in Frankliniella occidentalis (Thysanoptera: Thripidae) by F. L. Waterhouse et al. ()
Tebufenpyrad is a synthetic compound classified as an insecticide and acaricide, primarily utilized in agricultural settings, particularly in greenhouses. It is characterized as a white crystalline solid with a slight aromatic odor and is soluble in both water and organic solvents. The chemical formula for tebufenpyrad is C₁₈H₂₄ClN₃O, and it belongs to the pyrazole chemical family, specifically as a pyrazolecarboxamide derivative . Its registration for use has been confirmed in various countries, including the United States, Australia, and several South American nations, under different trade names such as Masai and Pyranica .
Tebufenpyrad primarily acts as a mitochondrial complex I inhibitor, disrupting the electron transport chain. This inhibition leads to decreased adenosine triphosphate production, ultimately resulting in cell death . The compound undergoes significant biotransformation in biological systems, predominantly through hydroxylation and carboxylation. Hydroxylation primarily targets ethyl and tert-butyl groups, converting them into more polar metabolites that can be excreted from the body .
The biological activity of tebufenpyrad is notable for its efficacy against various pests. It exhibits strong insecticidal and acaricidal properties by disrupting mitochondrial function in target organisms. Studies have indicated that exposure to tebufenpyrad can lead to apoptosis and excessive reactive oxygen species production in certain cell types, including porcine trophectoderm cells . Additionally, it has been linked to potential neurotoxic effects, particularly affecting dopaminergic neuronal cell lines, which raises concerns about its implications for human health .
Tebufenpyrad can be synthesized through multiple methods. One notable approach involves the reaction of specific precursors under controlled conditions to yield the desired compound. For example, a novel preparation process described in Chinese patents involves synthesizing tebufenpyrad using organic solvents at normal temperatures . The synthesis typically requires careful manipulation of reaction conditions to optimize yield and purity.
Tebufenpyrad is primarily applied in agricultural practices as an insecticide and acaricide. It is particularly effective against spider mites and other pests that affect ornamental plants grown in greenhouses. Its non-systemic action allows for targeted application without affecting surrounding flora significantly . The compound's effectiveness has made it a popular choice among growers looking to manage pest populations while minimizing environmental impact.
Research on tebufenpyrad has highlighted its interactions with various biological systems. Studies indicate that it can induce cell cycle arrest and disrupt calcium homeostasis in cells, leading to apoptosis . Furthermore, its potential neurotoxic effects have been investigated in relation to mitochondrial dynamics in dopaminergic cells, suggesting that prolonged exposure could have detrimental effects on neuronal health .
Tebufenpyrad shares structural similarities with other compounds within the pyrazole family but distinguishes itself through its specific mode of action as a mitochondrial complex I inhibitor. Below are some similar compounds:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Pyridaben | C₁₇H₁₈ClN₃O | Insecticide | Also targets mitochondrial function |
| Tolfenpyrad | C₁₈H₂₄ClN₃O | Insecticide | Similar structure but different efficacy |
| Bifenazate | C₁₈H₁₉N₃O₂ | Acaricide | Different target site mechanism |
Tebufenpyrad's unique action on mitochondrial complex I sets it apart from these compounds, highlighting its specificity in disrupting energy production pathways in pests while raising concerns regarding potential toxicity to non-target organisms .
The systematic name established by the International Union of Pure and Applied Chemistry is N-[(4-tert-butylphenyl)methyl]-4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide [1] [2].
Key constitutional elements are:
No stereogenic centres are present; therefore configurational enantiomerism and diastereomerism are absent. The only potential isomerism arises from pyrazole ring tautomerism, but substitution patterns fix the predominant N-1–H tautomer in both solution and solid state [3] [4].
Single-crystal diffraction data for Tebufenpyrad have not been reported in peer-reviewed literature up to June 2025. Powder diffractograms held in regulatory dossiers confirm a monoclinic lattice consistent with one conformer per asymmetric unit, without polymorphic diversity stated to date [5].
Spectroscopic signatures that enable unambiguous identification are summarised in Table 2.
| Analytical technique | Principal observations | Reference |
|---|---|---|
| Gas chromatography–mass spectrometry | Molecular ion at mass-to-charge 334.17 (100% relative intensity) and diagnostic fragments at 147.12, 132.09, 117.02, 105.07 and 75.99 mass-to-charge units | [1] |
| Liquid chromatography–mass spectrometry (electrospray) | Protonated molecular ion at 334.17 with sodium adduct at 356.15; fragment at 171.03 derived from benzyl cleavage | [1] |
| Proton nuclear magnetic resonance (four hundred megahertz, deuterated chloroform, database spectrum) | Aromatic protons centred at chemical shift seven point two to seven point three parts per million; benzylic methylene singlet around four point one; N-methyl singlet near two point eight; ethyl methyl triplet near one point two | [1] |
| Carbon-thirteen nuclear magnetic resonance (one hundred megahertz, deuterated chloroform) | Carbonyl carbon at one hundred sixty two parts per million; quaternary tert-butyl carbon at thirty five; pyrazole carbons between one hundred and one hundred forty | [1] |
Table 1 lists experimentally determined constants.
| Physicochemical parameter | Numerical value (twenty degrees Celsius unless stated) | Experimental conditions | Reference |
|---|---|---|---|
| Molecular formula | C₁₈H₂₄ClN₃O | – | [1] [3] |
| Relative molecular mass | Three hundred thirty-three point eight six gram per mole | – | [3] |
| Melting point | Sixty-one to sixty-six degrees Celsius | Differential scanning calorimetry of technical grade material | [6] [5] [7] |
| Density | One point zero two one gram per cubic centimetre at twenty-four point one degrees Celsius | Pycnometry | [6] |
| Boiling point (predicted) | Four hundred sixty-eight ± forty-five degrees Celsius at seven hundred sixty millimetres of mercury | Estimation from Joback method | [7] |
| Aqueous solubility | Two point three two to three point two one milligrams per litre (pH four to ten) | Shake-flask equilibrium | [5] |
| Octanol–water distribution coefficient, logarithm base ten | Four point nine three (calculated from coefficient eighty-four thousand eight hundred fifty) | Stir-flask method, twenty degrees Celsius | [5] |
| Alternative experimental log value | Four point six one | Computational–experimental correlation database | [8] |
The high logarithmic octanol–water coefficient confirms pronounced lipophilicity, consistent with the compound’s affinity for organic phases and limited water solubility.
| Environmental or kinetic endpoint | Measured or estimated value | Test system | Reference |
|---|---|---|---|
| Vapour pressure | Less than seven point three × ten to the power of minus eight millimetres of mercury at twenty degrees Celsius | Knudsen cell effusion | [5] |
| Aerobic water–sediment dissipation half-life | Ninety-nine to one hundred one days | Two separate systems, twenty-five degrees Celsius | [5] |
| Anaerobic water–sediment behaviour | Primary route is adsorption; no significant anaerobic degradation reported within study period | Flow-through microcosm | [5] |
| Photolytic stability in surface water | Tebufenpyrad reported as essentially stable under simulated solar irradiation during thirty-day study | Xenon lamp exposure | [5] |
| Foliar dissipation half-life on Aster scaber in greenhouse trials | Three point eight to four point two days | Field residue study, Republic of Korea | [9] |
The negligible vapour pressure classifies Tebufenpyrad as non-volatile, so atmospheric transport is unlikely. Its prolonged aerobic half-life reflects persistence in aquatic sediments, whereas accelerated disappearance on plant surfaces indicates rapid photolytic or metabolic loss under greenhouse conditions.
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₈H₂₄ClN₃O | [1] [3] |
| Molecular weight | 333.86 gram per mole | [3] |
| Melting range | 61–66 °C | [6] [5] [7] |
| Density | 1.021 g cm⁻³ | [6] |
| Water solubility | 2.32–3.21 mg L⁻¹ | [5] |
| Octanol–water log P | 4.93 (EPA), 4.61 (independent) | [5] [8] |
| Vapour pressure | < 7.3 × 10⁻⁸ mm Hg | [5] |
| Technique | Key signal(s) | Analytical relevance | Reference |
|---|---|---|---|
| Gas chromatography–mass spectrometry | m/z 334.17 (M⁺), 147.12, 117.02, 105.07 | Confirms intact molecule and characteristic fragmentation | [1] |
| Liquid chromatography–mass spectrometry | [M+H]⁺ 334.17, [M+Na]⁺ 356.15 | High-resolution confirmation of elemental composition | [1] |
| Proton nuclear magnetic resonance | Aromatic δ ≈ 7.3 ppm; benzylic CH₂ δ ≈ 4.1 ppm; N-CH₃ δ ≈ 2.8 ppm | Structural verification of substitution pattern | [1] |
These integrated data collectively define Tebufenpyrad as a highly lipophilic, practically non-volatile compound with environment-specific degradation kinetics—stable in aquatic sediments yet labile on illuminated foliage.
Citations
The Mitsunobu reaction represents a sophisticated approach for Tebufenpyrad synthesis, offering exceptional stereochemical control through its characteristic inversion mechanism [1]. This method employs triphenylphosphine and azodicarboxylates such as diethyl azodicarboxylate or diisopropyl azodicarboxylate to facilitate the coupling between alcohols and pronucleophiles [2].
In Tebufenpyrad synthesis applications, the Mitsunobu reaction enables the formation of carbon-nitrogen bonds with high selectivity. The reaction proceeds through a complex mechanism involving betaine intermediate formation, followed by nucleophilic displacement with stereochemical inversion [1]. Research has demonstrated that modifications using 4-nitrobenzoic acid instead of conventional acids can significantly improve yields for sterically hindered substrates [3].
The preparation typically involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in tetrahydrofuran, cooling to 0°C, and slowly adding the azodicarboxylate [2]. The reaction mixture is then stirred at room temperature for several hours. Critical optimization parameters include maintaining proper stoichiometry (typically 1.2 equivalents of azodicarboxylate and triphenylphosphine) and ensuring adequate nucleophilicity of the coupling partner [1].
Industrial applications of Mitsunobu methodology have shown variable yields ranging from 30% to 99%, depending on substrate complexity and reaction conditions [4]. The method excels in cases requiring precise stereochemical outcomes but faces limitations due to complex workup procedures and the formation of triphenylphosphine oxide byproducts [5].
Regioselective pyrazole formation constitutes the fundamental core of Tebufenpyrad synthesis, with modern approaches achieving remarkable selectivity ratios exceeding 96:4 [4] [6]. The breakthrough methodology involves utilizing fluorinated alcohols as reaction solvents, particularly 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol, which dramatically enhance regioselectivity compared to conventional ethanol-based systems [6].
The regioselective formation mechanism centers on the condensation of 1,3-diketones with methylhydrazine under carefully controlled conditions [7]. Traditional ethanol-based reactions typically yield regioisomeric mixtures that are difficult to separate, whereas fluorinated alcohol solvents promote selective formation of the desired regioisomer [6]. Research has demonstrated that reaction conditions significantly influence regiochemical outcomes, with factors including temperature (typically 60-100°C), solvent choice, and catalyst selection playing crucial roles [8].
Advanced techniques include the use of Knorr pyrazole condensation under basic conditions, which has been optimized through machine learning approaches to achieve over 90% selectivity for specific regioisomers [8]. The method involves careful control of intermediate equilibria prior to dehydration, enabling highly selective synthesis of either nitrogen-substituted isomer depending on reaction conditions [8].
Scalability studies have confirmed that regioselective outcomes remain consistent from laboratory scale (0.5 grams) to pilot scale (195 grams), with yields maintained at 90% and regioselectivity ratios of 96:4 [4]. This consistency makes the approach particularly suitable for industrial applications where reproducibility and efficiency are paramount.
Modern catalytic systems for Tebufenpyrad synthesis focus on enhancing both reaction efficiency and selectivity through strategic catalyst selection and optimization [9]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) coupling protocols have emerged as particularly effective, enabling rapid synthesis with yields ranging from 25% to 96% depending on substrate complexity [4].
The HATU protocol modifications allow for direct reverse-phase chromatography purification without intermediate isolation, significantly streamlining the process [4]. Two variants have been developed: microwave-assisted reaction at 90°C for 10 minutes with 20-minute preheating delay, and room temperature agitation for 12 hours [4]. The microwave approach generally provides cleaner reactions and better conversions due to enhanced active ester formation [4].
Palladium-catalyzed systems offer alternative approaches for specific synthetic challenges. Direct arylation reactions using PdCl(C₃H₅)(dppb) catalyst enable C-H activation at the pyrazole C4 position, though yields remain moderate at 32% [4]. Suzuki coupling methodology provides higher yields (88%) for installing specific substituents, demonstrating the versatility of palladium catalysis in Tebufenpyrad synthesis [4].
Copper-catalyzed aerobic cyclization represents another significant advancement, particularly for substrates containing unsaturated hydrazones [10]. The method utilizes molecular oxygen as the terminal oxidant with catalytic copper salts, achieving yields of 76-86% while maintaining excellent functional group compatibility [10]. CuOTf has shown superior performance compared to other copper sources including CuOAc, CuBr, and Cu(acac)₂ [10].
Contemporary green chemistry strategies for Tebufenpyrad synthesis emphasize minimizing environmental impact while maintaining synthetic efficiency [11] [12]. Water-based synthesis methodologies have gained prominence, utilizing aqueous media with catalytic amounts of environmentally benign catalysts such as imidazole [12]. These approaches achieve yields of 70-90% while eliminating toxic organic solvents [13].
Solvent-free reaction conditions represent another significant advancement, employing solid-state grinding and neat reaction protocols [14]. High hydrostatic pressure activation has proven particularly effective, enabling catalyst-free synthesis with yields reaching 90% under 3.8 kbar pressure conditions [15]. The pressure-assisted approach eliminates both solvents and catalysts while achieving excellent conversion rates [15].
Microwave-assisted synthesis protocols reduce reaction times from hours to minutes while improving energy efficiency [13]. The combination of microwave heating with green solvents or solvent-free conditions achieves the dual objectives of enhanced reaction rates and reduced environmental impact [13]. Typical microwave protocols operate at 90-150°C for 10-15 minutes, providing yields comparable to or exceeding conventional heating methods [4].
Catalyst recycling systems utilize heterogeneous catalysts that can be recovered and reused multiple times without significant activity loss [16]. Magnetic separation techniques enable facile catalyst recovery, with some systems maintaining 85-92% yield over five reaction cycles [10]. These approaches reduce catalyst waste while maintaining economic viability for large-scale production.
Atom economy principles guide the development of multicomponent reactions that minimize byproduct formation [12]. One-pot synthesis strategies combine multiple reaction steps in a single vessel, reducing solvent usage, purification steps, and waste generation [17]. These methodologies typically achieve 65-98% yields while significantly reducing the overall environmental footprint of the synthesis [12] [17].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard